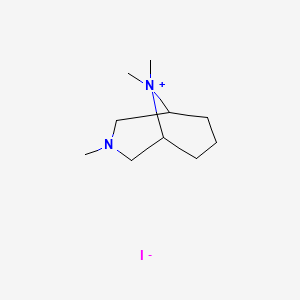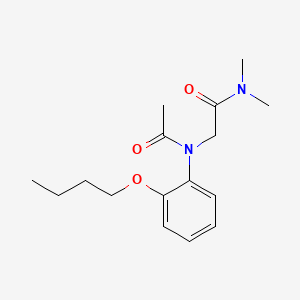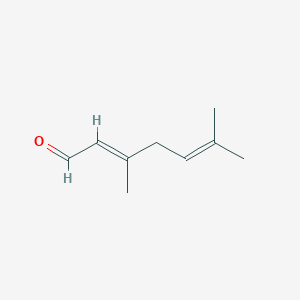
H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2 is a synthetic peptide that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is a derivative of dermorphin, a naturally occurring opioid peptide isolated from amphibian skin. The presence of D-amino acids in its structure makes it resistant to enzymatic degradation, enhancing its stability and potency .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, usually protected by a temporary protecting group, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies and optimized protocols allows for efficient production suitable for research and potential therapeutic applications .
化学反应分析
Types of Reactions
H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residues, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present, altering the peptide’s structure and function.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups .
科学研究应用
H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis, structure-activity relationships, and peptide modifications.
Biology: Investigated for its interactions with biological receptors, particularly opioid receptors, and its effects on cellular processes.
Medicine: Explored for its potential as an analgesic due to its opioid receptor activity. It is also studied for its stability and resistance to enzymatic degradation, making it a candidate for therapeutic development.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in quality control and analytical methods
作用机制
H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2 exerts its effects primarily through interaction with opioid receptors. The presence of D-amino acids enhances its binding affinity and selectivity for these receptors. Upon binding, the peptide activates the receptor, leading to downstream signaling pathways that result in analgesic effects. The molecular targets include the mu-opioid receptor, and the pathways involved are similar to those of endogenous opioid peptides .
相似化合物的比较
Similar Compounds
Dermorphin: A naturally occurring opioid peptide with a similar structure but different amino acid sequence.
Dermenkephalin: Another synthetic peptide with high affinity for delta opioid receptors.
Taphalgin: A synthetic derivative of dermorphin with potent analgesic properties
Uniqueness
H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2 is unique due to its specific amino acid sequence and the presence of D-amino acids, which confer enhanced stability and resistance to enzymatic degradation. This makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C35H42N6O7 |
|---|---|
分子量 |
658.7 g/mol |
IUPAC 名称 |
(2R)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C35H42N6O7/c1-21(38-33(46)27(36)18-23-9-13-25(42)14-10-23)32(45)40-29(20-22-6-3-2-4-7-22)35(48)41-17-5-8-30(41)34(47)39-28(31(37)44)19-24-11-15-26(43)16-12-24/h2-4,6-7,9-16,21,27-30,42-43H,5,8,17-20,36H2,1H3,(H2,37,44)(H,38,46)(H,39,47)(H,40,45)/t21-,27+,28+,29+,30-/m1/s1 |
InChI 键 |
GUHGFCWRYVIMNP-IPNAJWEISA-N |
手性 SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
规范 SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


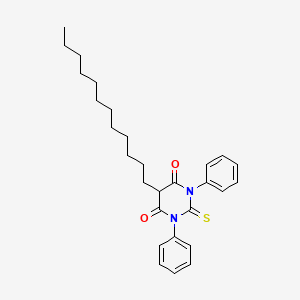



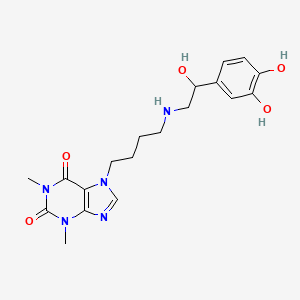
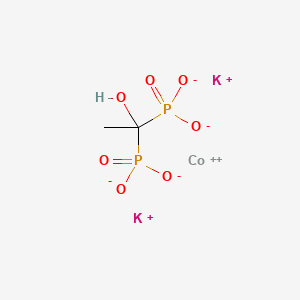
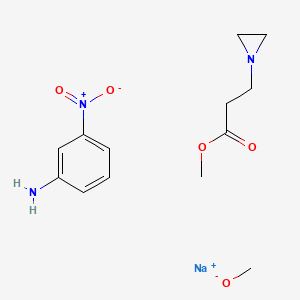

![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
![1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride](/img/structure/B13792194.png)
